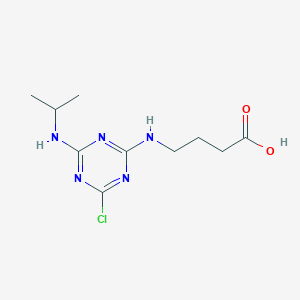
Trimebutine-d3 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimebutine-d3 (hydrochloride) is a deuterated form of trimebutine, an opiate receptor agonist with antimuscarinic activity. It is primarily used in scientific research as a tracer for quantitation during drug development processes . Trimebutine itself is a spasmolytic agent that regulates intestinal and colonic motility and relieves abdominal pain .
准备方法
The preparation of trimebutine-d3 (hydrochloride) involves the deuteration of trimebutine. The synthetic route typically includes the esterification and amino-methylation of 2-amino-2-phenylbutyric acid, followed by reduction to obtain 2-(dimethylamino)-2-phenylbutyl alcohol. This intermediate is then reacted with 3,4,5-trimethoxybenzoic acid in the presence of a protonic acid catalyst to yield trimebutine . The deuteration process involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the trimebutine molecule .
化学反应分析
Trimebutine-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another. This can occur under various conditions depending on the substituents involved.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Trimebutine-d3 (hydrochloride) is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Development: Helps in the quantitation of drug molecules during the development process.
Biological Studies: Used to investigate the effects of deuterium substitution on the pharmacokinetics and metabolism of pharmaceuticals.
作用机制
Trimebutine-d3 (hydrochloride) exerts its effects by acting as an opiate receptor agonist with antimuscarinic activity. It binds to peripheral mu, kappa, and delta opiate receptors, leading to the release of gastrointestinal peptides such as motilin. This modulates the release of other peptides, including vasoactive intestinal peptide, gastrin, and glucagon . Additionally, it inhibits the influx of extracellular calcium ions into smooth muscle cells and the release of calcium from intracellular stores, resulting in decreased peristalsis .
相似化合物的比较
Trimebutine-d3 (hydrochloride) can be compared with other prokinetic agents used for gastrointestinal disorders. Similar compounds include:
Metoclopramide: A dopamine antagonist used to treat nausea and gastroparesis.
Domperidone: Another dopamine antagonist with similar applications.
Cinitapride: A newer prokinetic agent with a higher efficacy rate for functional dyspepsia.
Trimebutine-d3 (hydrochloride) is unique due to its deuterium substitution, which provides distinct advantages in pharmacokinetic studies and drug development processes .
属性
分子式 |
C22H30ClNO5 |
|---|---|
分子量 |
426.9 g/mol |
IUPAC 名称 |
[2-(dimethylamino)-2-phenylbutyl] 3,5-dimethoxy-4-(trideuteriomethoxy)benzoate;hydrochloride |
InChI |
InChI=1S/C22H29NO5.ClH/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;/h8-14H,7,15H2,1-6H3;1H/i6D3; |
InChI 键 |
CPDIJJYIMJHSBH-AZZWRUEWSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)C(=O)OCC(CC)(C2=CC=CC=C2)N(C)C)OC.Cl |
规范 SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl 2-(3-chloro-4-cyanophenyl)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15136348.png)









![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)

